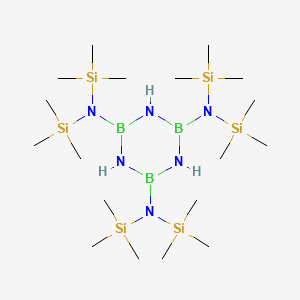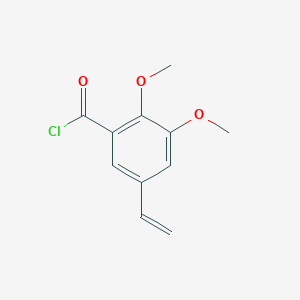
5-Ethenyl-2,3-dimethoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-2,3-dimethoxybenzoyl chloride is an organic compound with the molecular formula C11H11ClO3 It is a derivative of benzoyl chloride, featuring two methoxy groups and an ethenyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2,3-dimethoxybenzoyl chloride typically involves the chlorination of 5-ethenyl-2,3-dimethoxybenzoic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions in an inert solvent such as dichloromethane or chloroform. The resulting product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenyl-2,3-dimethoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The ethenyl group can undergo addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or primary amines are commonly used under mild to moderate conditions.
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HCl, HBr) are used under ambient conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Addition Reactions: Formation of dihalides or halohydrins.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
5-Ethenyl-2,3-dimethoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 5-Ethenyl-2,3-dimethoxybenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloride group is a good leaving group, making the compound susceptible to nucleophilic attack. The ethenyl group can participate in electrophilic addition reactions, allowing for further functionalization of the molecule. The methoxy groups on the benzene ring can influence the reactivity and stability of the compound through electron-donating effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxybenzoyl chloride: Lacks the ethenyl group, making it less reactive in addition reactions.
5-Ethenyl-2-methoxybenzoyl chloride: Contains only one methoxy group, resulting in different electronic properties.
5-Ethenyl-3-methoxybenzoyl chloride: Similar to the previous compound but with the methoxy group in a different position.
Uniqueness
5-Ethenyl-2,3-dimethoxybenzoyl chloride is unique due to the presence of both methoxy groups and the ethenyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in organic synthesis and various research applications.
Propriétés
Numéro CAS |
112374-25-1 |
|---|---|
Formule moléculaire |
C11H11ClO3 |
Poids moléculaire |
226.65 g/mol |
Nom IUPAC |
5-ethenyl-2,3-dimethoxybenzoyl chloride |
InChI |
InChI=1S/C11H11ClO3/c1-4-7-5-8(11(12)13)10(15-3)9(6-7)14-2/h4-6H,1H2,2-3H3 |
Clé InChI |
HLNCFJOYJKIWHJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)C(=O)Cl)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


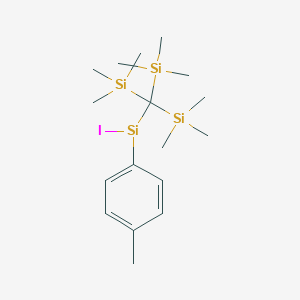
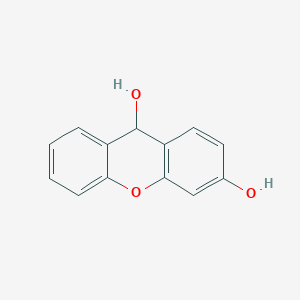
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
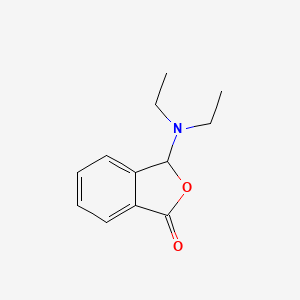
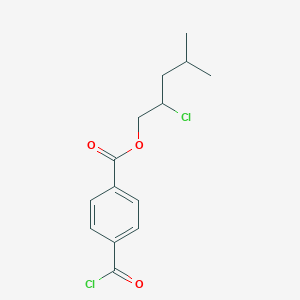
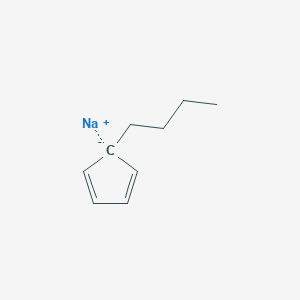

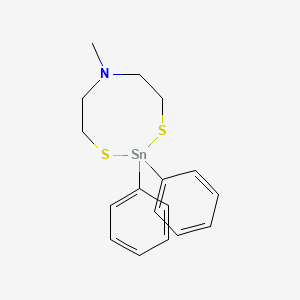
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)




